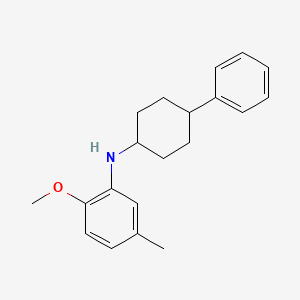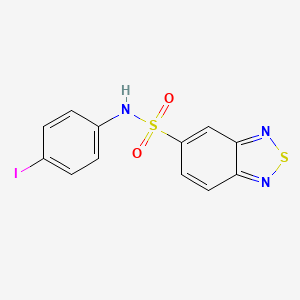![molecular formula C20H23FN2O2 B6060482 7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060482.png)
7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. In 5]decane.
Mécanisme D'action
The mechanism of action of 7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in DNA replication and cell division. This could explain its activity against cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane have not been extensively studied. However, it has been reported to have cytotoxic and antimicrobial activity, as well as activity against Leishmania donovani. Further studies are needed to elucidate the exact biochemical and physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane in lab experiments is its potential as a lead compound for drug discovery and development. Its activity against cancer cells and other rapidly dividing cells make it a promising candidate for the development of anticancer and antiparasitic drugs. However, one limitation of using the compound in lab experiments is its relatively complex synthesis method, which may limit its availability for use in high-throughput screening assays.
Orientations Futures
There are several future directions for the study of 7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane. One direction is the development of more efficient and scalable synthesis methods to increase the availability of the compound for use in drug discovery and development. Another direction is the elucidation of the exact mechanism of action of the compound, which could lead to the development of more potent and selective derivatives. Additionally, further studies are needed to explore the biochemical and physiological effects of the compound, as well as its potential applications in other areas such as antimicrobial and antiparasitic drug development.
Méthodes De Synthèse
The synthesis of 7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane has been reported in the literature. The synthesis involves the reaction of 4-fluorobenzylamine with 2-furoyl chloride in the presence of a base, followed by the cyclization of the resulting intermediate with 1,3-dibromo-2-propanol. The final product is obtained in good yield and purity.
Applications De Recherche Scientifique
7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane has been studied for its potential applications in drug discovery and development. It has been shown to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been reported to have antibacterial activity against Gram-positive bacteria. In addition, it has been found to have activity against the parasitic protozoan Leishmania donovani, which causes visceral leishmaniasis.
Propriétés
IUPAC Name |
[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-17-6-4-16(5-7-17)13-22-10-2-8-20(14-22)9-11-23(15-20)19(24)18-3-1-12-25-18/h1,3-7,12H,2,8-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFJLKJTEBAJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CC=CO3)CN(C1)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-hydroxy-3-[4-methoxy-2-({[3-(methylthio)propyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6060400.png)

![1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B6060410.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6060419.png)

![methyl 4-{5-[(4-phenyl-1-azepanyl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B6060430.png)
![N-cyclohexyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6060439.png)

![N-methyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B6060468.png)
![7-(cyclopropylmethyl)-2-(4-methoxy-2,5-dimethylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060473.png)
![N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B6060474.png)
![3,4-dichloro-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6060477.png)
![4-(3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)phenol](/img/structure/B6060481.png)
